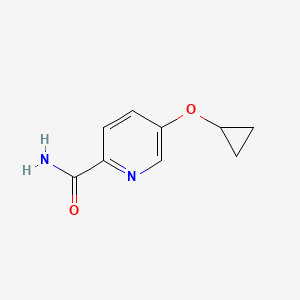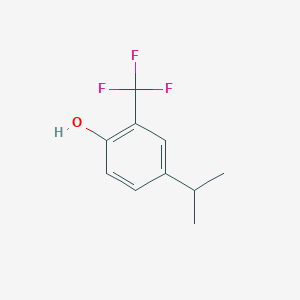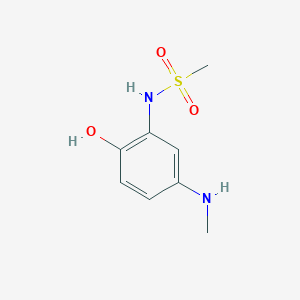
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-5-nitrophenylmethanesulfonamide with methylamine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, usually around 140°C, for several hours . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize production costs, often involving the use of catalysts and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the nitro group results in the formation of an amino group .
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of conditions related to the adrenergic system.
Industry: The compound is used in the development of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide involves its interaction with alpha 1-adrenoceptors. Upon binding to these receptors, the compound triggers a cascade of intracellular events leading to the release of calcium ions from intracellular stores. This release of calcium ions plays a crucial role in various physiological processes, including muscle contraction and neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide: This compound has a similar structure but with an additional ethyl group, which may affect its biological activity and chemical properties.
N-[2-hydroxy-5-(2-methylaminoethyl)phenyl]methanesulfonamide: Another similar compound with slight variations in its molecular structure, leading to differences in its mechanism of action and applications.
Uniqueness
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide is unique due to its specific interaction with alpha 1-adrenoceptors and its ability to release intracellular calcium. This property makes it a valuable compound for research in the fields of pharmacology and biochemistry .
Propiedades
Fórmula molecular |
C8H12N2O3S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
N-[2-hydroxy-5-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-6-3-4-8(11)7(5-6)10-14(2,12)13/h3-5,9-11H,1-2H3 |
Clave InChI |
VUZCSZGUHZUEHR-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


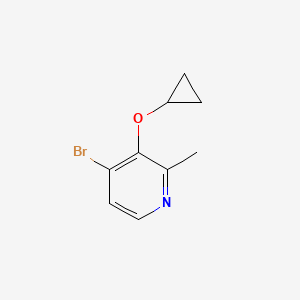
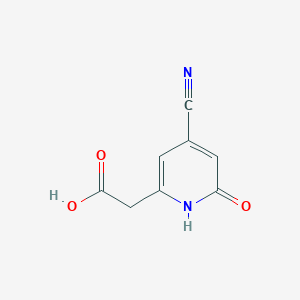
![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
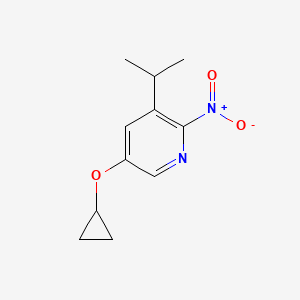
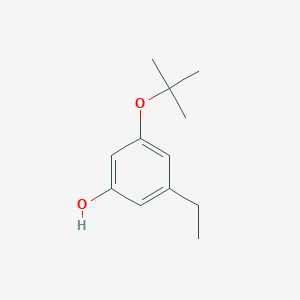

![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)

